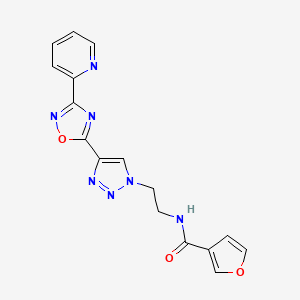![molecular formula C25H24N4O3S B2950887 N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-01-4](/img/structure/B2950887.png)
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide, commonly known as BSQ, is a chemical compound that belongs to the class of quinoline-based sulfonamides. BSQ has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of BSQ is not fully understood. However, it is believed that BSQ exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and bacterial infection. BSQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. In addition, BSQ has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects:
BSQ has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, BSQ has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
实验室实验的优点和局限性
One of the main advantages of BSQ is its broad-spectrum activity against various diseases such as cancer, inflammation, and bacterial infection. BSQ has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of BSQ is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of BSQ. One direction is to optimize the synthesis method of BSQ to obtain a higher yield of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BSQ in animal models to determine its efficacy and toxicity. In addition, further studies are needed to elucidate the exact mechanism of action of BSQ and to identify potential drug targets. Finally, the development of novel BSQ derivatives with improved solubility and bioavailability is also an important direction for future research.
合成方法
BSQ can be synthesized by reacting 4-aminophenylsulfonamide with 2-chloro-4-nitropyridine to form 2-(4-nitrophenylsulfonamido)pyridine. This intermediate is then reacted with 4-chloroquinoline-2-carboxylic acid to form BSQ. The synthesis of BSQ is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the final product.
科学研究应用
BSQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. BSQ has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, BSQ has been shown to have antibacterial activity against various gram-positive and gram-negative bacteria.
属性
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-3-17(2)29-33(31,32)20-10-8-19(9-11-20)27-25(30)22-16-24(18-12-14-26-15-13-18)28-23-7-5-4-6-21(22)23/h4-17,29H,3H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLACGMJGIMFXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)
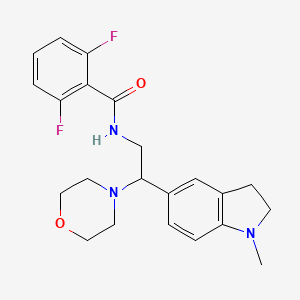
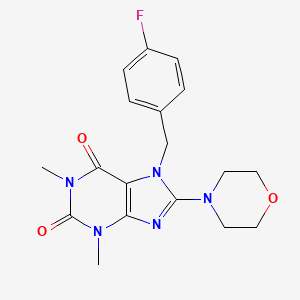
![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950811.png)

![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2950815.png)
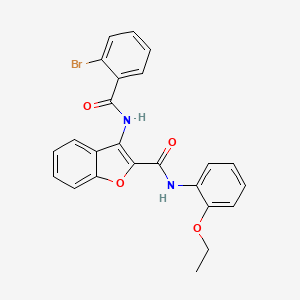
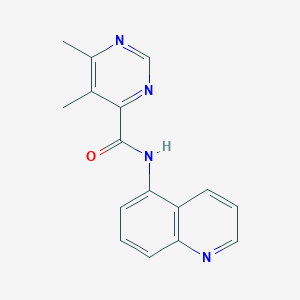
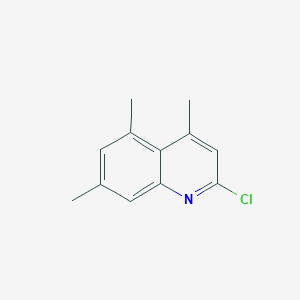
![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/no-structure.png)

![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950825.png)
